molecular formula C22H27FN6OS B2404462 N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 946211-34-3

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2404462
M. Wt: 442.56
InChI Key: UIWBPFWZYQPOQH-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Analgesic Efficacy in Cancer Pain

A study by Scheef and Wolf-Gruber (1985) investigated the analgesic efficacy of ethyl-N-(2-amino-6-[4-fluorophenyl-methylamino] pyridin-3-yl)carbamate (flupirtine), which has structural similarities to the compound , in patients with severe cancer pain. The study found flupirtine to be significantly more effective than pentazocine in reducing pain, indicating the potential of related compounds in pain management in oncology (Scheef & Wolf-Gruber, 1985).

Metabolism and Excretion in Human Subjects

Renzulli et al. (2011) conducted a study on the disposition and metabolism of a compound with a similar structure, focusing on how it is metabolized and excreted in humans. This research provides insights into the pharmacokinetics of similar complex molecules, which is crucial for developing effective pharmaceuticals (Renzulli et al., 2011).

Impact on Creatinine Renal Clearance

Zhang et al. (2015) explored the impact of INCB039110, a compound with some structural similarities, on creatinine renal clearance. Their findings highlight the importance of understanding the interaction between complex molecules and renal transporters, which is vital for assessing renal function and safety profiles of new drugs (Zhang et al., 2015).

Preclinical Pharmacology and Pharmacokinetics

Garner et al. (2015) characterized the preclinical pharmacodynamic and pharmacokinetic properties of CERC‐301, a compound with a similar structure, to develop a translational approach for dose selection in clinical trials. Such studies are crucial for determining the appropriate dosing and understanding the drug's behavior in the body (Garner et al., 2015).

TSPO Imaging in Neurological Conditions

Initial Evaluation of 11C-DPA-713, a novel TSPO PET ligand, was reported by Endres et al. (2009). The study involved a novel radioligand structurally related to the compound , demonstrating its potential in imaging and diagnosing neuroinflammatory conditions (Endres et al., 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN6OS/c1-2-31-22-26-20(28-11-4-3-5-12-28)18-15-25-29(21(18)27-22)13-10-24-19(30)14-16-6-8-17(23)9-7-16/h6-9,15H,2-5,10-14H2,1H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWBPFWZYQPOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=C(C=C3)F)C(=N1)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

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